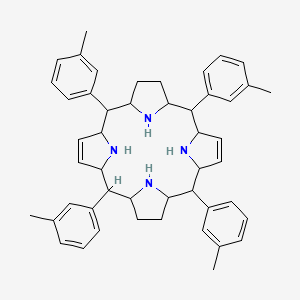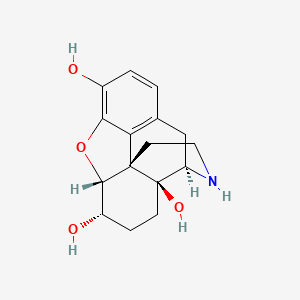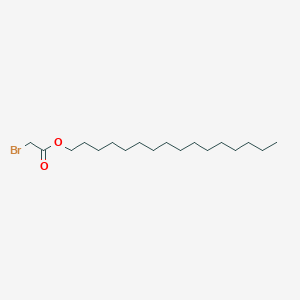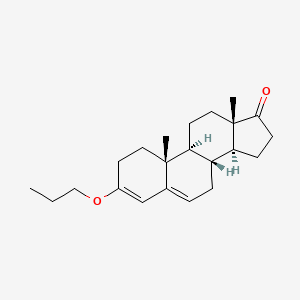
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, trifluoromethyl, and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- typically involves multiple steps, starting from readily available starting materials. The process may include nitration, chlorination, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, and the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Safety protocols are strictly followed to handle hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxide or sulfone derivatives, while reduction of the nitro groups may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-
- 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
Uniqueness
The uniqueness of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
79614-97-4 |
|---|---|
Molekularformel |
C14H7ClF6N4O4S |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
3-chloro-N-[3-methylsulfanyl-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C14H7ClF6N4O4S/c1-30-11-6(14(19,20)21)3-8(24(26)27)9(10(11)25(28)29)23-12-7(15)2-5(4-22-12)13(16,17)18/h2-4H,1H3,(H,22,23) |
InChI-Schlüssel |
WYINKYXDUMTESU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


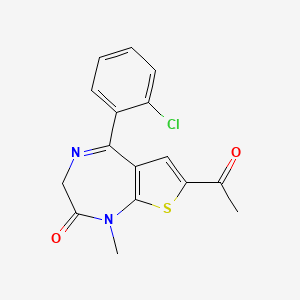

![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)


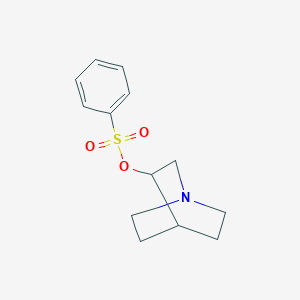

![1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine](/img/structure/B13414507.png)
